molecular formula C13H19N B1589318 2-Amino-5,6-diethylindane CAS No. 312753-70-1

2-Amino-5,6-diethylindane

Cat. No.: B1589318
CAS No.: 312753-70-1
M. Wt: 189.3 g/mol
InChI Key: KGVIJLMNQNSQHB-UHFFFAOYSA-N
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Description

2-Amino-5,6-diethylindane is an organic compound belonging to the indane family Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring The presence of an amino group at the second position and ethyl groups at the fifth and sixth positions makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6-diethylindane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-diethylindane.

    Nitration: The indane derivative undergoes nitration to introduce a nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen or other functional groups on the benzene ring.

Scientific Research Applications

2-Amino-5,6-diethylindane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-diethylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminoindane: Lacks the ethyl groups, making it less hydrophobic.

    5,6-Diethylindane: Lacks the amino group, reducing its potential for hydrogen bonding.

    2-Amino-5-ethylindane: Has only one ethyl group, affecting its steric and electronic properties.

Uniqueness: 2-Amino-5,6-diethylindane is unique due to the combination of the amino group and two ethyl groups, which influence its chemical reactivity and biological activity. This combination allows for specific interactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIJLMNQNSQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436533
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312753-70-1
Record name 1H-Inden-2-amine, 5,6-diethyl-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDEN-2-AMINE, 5,6-DIETHYL-2,3-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35AK6D2XZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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